molecular formula C18H32O3 B10767797 (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid

Cat. No.: B10767797
M. Wt: 296.4 g/mol
InChI Key: HNICUWMFWZBIFP-FSQPMHOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is a hydroxy fatty acid derived from linoleic acid. It is a member of the hydroxyoctadecadienoic acid family, which are known for their roles in various biological processes. This compound is characterized by the presence of hydroxyl groups and conjugated double bonds, making it a significant molecule in both biological and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the enzymatic oxidation using lipoxygenases, which selectively introduce hydroxyl groups at specific positions on the fatty acid chain. Chemical synthesis can also be achieved through hydroboration-oxidation reactions, where boron reagents are used to add hydroxyl groups followed by oxidation to form the desired product .

Industrial Production Methods

Industrial production of this compound often relies on biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are engineered to produce the compound in large quantities. These bioprocesses are optimized for yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized derivatives, saturated fatty acids, and substituted fatty acids, each with distinct properties and applications .

Scientific Research Applications

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets such as peroxisome proliferator-activated receptors (PPARs). Upon binding to these receptors, it modulates the transcription of genes involved in lipid metabolism and inflammation. This regulation of gene expression leads to various physiological effects, including anti-inflammatory and lipid-lowering activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid is unique due to its specific stereochemistry, which influences its interaction with biological targets and its resulting physiological effects. This specificity makes it a valuable compound for targeted therapeutic applications and biochemical studies .

Properties

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

(9E,11E,13R)-13-hydroxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+/t17-/m1/s1

InChI Key

HNICUWMFWZBIFP-FSQPMHOZSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C/CCCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)O

Origin of Product

United States

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